Diflorasone Diacetate

Catalog No.
S526068
CAS No.
33564-31-7
M.F
C26H32F2O7
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflorasone Diacetate

CAS Number

33564-31-7

Product Name

Diflorasone Diacetate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1

InChI Key

BOBLHFUVNSFZPJ-JOYXJVLSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

diflorasone, diflorasone diacetate, Florone, Flutone, Maxiflor, Psorcon, Psorcon E

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

The exact mass of the compound Diflorasone diacetate is 494.2116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diflorasone diacetate (CAS 33564-31-7) is a highly lipophilic, synthetic fluorinated corticosteroid primarily procured as an active pharmaceutical ingredient (API) for high- to super-high-potency (U.S. Class I and II) topical formulations. Structurally distinguished by its 17,21-diacetate esterification, this compound exhibits exceptional affinity for the glucocorticoid receptor (GR) and optimized stratum corneum penetration. In industrial procurement, it serves as a critical raw material for formulating ointments and creams targeting severe, recalcitrant dermatoses, such as plaque psoriasis, where mid-potency steroids fail. Its extreme hydrophobicity requires specialized delivery vehicles, typically leveraging propylene glycol or high-lipid occlusive bases, to maximize thermodynamic activity and achieve its benchmark super-potent clinical efficacy .

Substituting diflorasone diacetate with other Class I or II corticosteroids, such as standard betamethasone dipropionate or clobetasol propionate, is not a simple one-to-one procurement swap. The specific diacetate esterification of diflorasone dictates a distinct solubility profile—complete insolubility in water paired with high solubility in ethanol and specific lipid bases—that directly controls the API's release kinetics. Formulations engineered for diflorasone diacetate rely on its specific partition coefficient to achieve maximum vasoconstrictor assay (VCA) scores. Swapping the API alters the drug-vehicle thermodynamic balance, often resulting in a failure to achieve the required Class I super-potent blanching response without a complete, costly reformulation of the excipient matrix and re-validation of in vitro release testing (IVRT) [1].

Ultra-High Glucocorticoid Receptor Affinity Driving API Potency

Diflorasone diacetate exhibits an exceptionally high binding affinity for the human glucocorticoid receptor, a primary driver of its super-potent anti-inflammatory classification. In competitive binding assays, diflorasone diacetate demonstrates a pKi of 8.5 (equivalent to a Ki of approximately 2.9 nM). This high intrinsic affinity allows the API to saturate receptors and induce maximal transcription of anti-inflammatory proteins at extremely low formulation concentrations (typically 0.05% w/w), matching or exceeding the receptor engagement efficiency of standard baseline glucocorticoids [1].

Evidence DimensionGlucocorticoid Receptor Affinity (pKi)
Target Compound DataDiflorasone diacetate: pKi = 8.5 (Ki ~ 2.9 nM)
Comparator Or BaselineStandard baseline glucocorticoids (e.g., dexamethasone)
Quantified DifferenceAchieves nanomolar-level receptor saturation (Ki < 3 nM), placing it in the highest tier of topical steroid receptor affinity.
ConditionsIn vitro competitive receptor binding assay

High receptor affinity justifies the low 0.05% w/w API loading requirement, reducing total raw material consumption per batch while guaranteeing Class I/II clinical potency.

Class I Vasoconstrictor Assay (VCA) and Clinical Performance

The clinical and commercial viability of a topical corticosteroid is strictly benchmarked by the Vasoconstrictor Assay (VCA) and subsequent clinical trials. In double-blind clinical evaluations, diflorasone diacetate 0.05% in an optimized ointment vehicle achieves U.S. Class I (super-potent) status. It demonstrates statistically equivalent reductions in lesion severity, erythema, scaling, and induration when compared head-to-head against augmented betamethasone dipropionate 0.05%. This confirms its interchangeability in high-end therapeutic applications without compromising stringent Class I efficacy requirements[1].

Evidence DimensionClinical Efficacy / Lesion Reduction
Target Compound DataDiflorasone diacetate 0.05% ointment
Comparator Or BaselineBetamethasone dipropionate 0.05% ointment
Quantified DifferenceStatistically equivalent reduction in erythema, scaling, and induration across a 14-day evaluation period.
Conditions14-day double-blind parallel clinical trial in psoriatic adults

Achieving validated Class I VCA and clinical performance ensures the API meets regulatory expectations for premium, high-margin topical steroid products.

Optimized Lipophilicity for Hydrophobic Ointment Bases

The diacetate esterification of diflorasone significantly increases its lipophilicity compared to unesterified base steroids, yielding a computed LogP of approximately 2.44 to 3.30 depending on the predictive model. This extreme hydrophobicity (insoluble in water, highly soluble in organic solvents and lipids) makes it highly compatible with heavy, occlusive ointment bases (e.g., vaseline/propylene glycol mixtures). In vitro release testing (IVRT) requires specialized ethanolic or lipid-compatible receptor media (e.g., pH 5.8 phosphate buffer with ethanol) to accurately measure its release, highlighting its strong partitioning into the stratum corneum rather than aqueous environments[1].

Evidence DimensionPartition Coefficient (LogP) and Solubility
Target Compound DataDiflorasone diacetate: LogP ~ 2.44 - 3.30; Water insoluble.
Comparator Or BaselineUnesterified hydrophilic corticosteroids
Quantified DifferenceHighly elevated lipophilicity requiring >50% organic/ethanolic receptor media for IVRT dissolution.
ConditionsIn silico LogP computation and In Vitro Release Testing (IVRT) method development

The specific LogP profile dictates excipient selection, meaning procurement teams must pair this API with specific lipophilic solvents to ensure proper formulation stability and drug delivery.

Formulation of Class I Super-Potent Ointments

Directly supported by its high VCA scores and extreme lipophilicity, diflorasone diacetate is the optimal API choice for manufacturing 0.05% w/w occlusive ointments. It is specifically procured for dermatological products targeting severe, recalcitrant plaque psoriasis where maximum stratum corneum penetration is required[1].

Propylene Glycol-Optimized High-Potency Creams

Due to its specific solubility profile, diflorasone diacetate is highly suited for Class II high-potency cream formulations where the API is solubilized in a propylene glycol matrix. This enhances thermodynamic activity and percutaneous absorption without the greasiness of a traditional ointment [1].

In Vitro Release Testing (IVRT) Reference Standard

Because of its water insolubility and high LogP, diflorasone diacetate serves as a benchmark lipophilic compound in analytical laboratories. It is used to develop and validate novel IVRT methodologies for hydrophobic drugs using USP Apparatus 3 (reciprocating cylinder) and specialized ethanolic receptor media [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

494.21160968 Da

Monoisotopic Mass

494.21160968 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7W2J09SCWX

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Diflorasone Diacetate is the acetate salt form of diflorasone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.

MeSH Pharmacological Classification

Glucocorticoids

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

33564-31-7

Wikipedia

Diflorasone diacetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Maccaroni E, Giovenzana GB, Palmisano G, Botta D, Volante P, Masciocchi N. Structures from powders: diflorasone diacetate. Steroids. 2009 Jan;74(1):102-11. doi: 10.1016/j.steroids.2008.09.014. Epub 2008 Oct 18. PubMed PMID: 19013475.
2: Bäumer W, Seegers U, Braun M, Tschernig T, Kietzmann M. TARC and RANTES, but not CTACK, are induced in two models of allergic contact dermatitis. Effects of cilomilast and diflorasone diacetate on T-cell-attracting chemokines. Br J Dermatol. 2004 Oct;151(4):823-30. PubMed PMID: 15491423.
3: Krueger GG, O'Reilly MA, Weidner M, Dromgoole SH, Killey FP. Comparative efficacy of once-daily flurandrenolide tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis. J Am Acad Dermatol. 1998 Feb;38(2 Pt 1):186-90. PubMed PMID: 9486672.
4: Shupack JL, Jondreau L, Kenny C, Stiller MJ. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis. Dermatology. 1993;186(2):129-32. PubMed PMID: 8428041.
5: Jegasothy BV. Clobetasol propionate ointment 0.05% versus diflorasone diacetate ointment 0.05% in moderate to severe psoriasis. Int J Dermatol. 1990 Dec;29(10):729-30. PubMed PMID: 2269571.
6: Rozman TA. [Topical treatment of glucocorticoid-sensitive dermatoses with diflorasone diacetate]. Z Hautkr. 1986 Mar 1;61(5):294, 297-304. German. PubMed PMID: 3962411.
7: Spencer SA, Fenske NA, Bookbinder SA, Vasey FB. Diflorasone diacetate ointment 0.05 percent in conjunction with UVB and tar in a modified outpatient Goeckerman regimen. Cutis. 1985 Aug;36(2):169-72. PubMed PMID: 4028832.
8: Shaw MC, Vanderwielen AJ. Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. PubMed PMID: 6520764.
9: Schneider WD. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis]. Z Hautkr. 1984 Oct 1;59(19):1312, 1319-22. German. PubMed PMID: 6391003.
10: Johansson EA, Stiger TR. Comparative efficacy of once a day diflorasone diacetate and twice a day betamethasone valerate ointment applications in eczematous dermatitis. Curr Med Res Opin. 1984;9(4):259-64. PubMed PMID: 6510015.
11: Harder F, Rufli T. [Therapy of eczema. Once daily use of diflorasone diacetate in comparison to thrice daily use of betamethasone-17-valerate]. Schweiz Rundsch Med Prax. 1983 Sep 27;72(39):1240-2. German. PubMed PMID: 6356122.
12: Konzelmann M, Harms M. [Diflorasone diacetate cream compared to betamethasone dipropionate cream in the treatment of eczemas]. Schweiz Rundsch Med Prax. 1983 May 17;72(20):709-11. German. PubMed PMID: 6348725.
13: Rozman TA, Wiedey KD, Renovanz HD. [Comparative study of diflorasone diacetate and clobetasol-17-propionate in PUVA-resistant psoriasis]. Z Hautkr. 1983 Mar 15;58(6):398-409. German. PubMed PMID: 6342288.
14: Albanese A, Califano L, Puglisi A, Silva A. [Evaluation of the effect on the hypophysis-adrenal system of diflorasone diacetate in comparison to betamethasone 17-valerate in psoriasis patients]. G Ital Dermatol Venereol. 1982 Sep-Oct;117(5):LV-LIX. Italian. PubMed PMID: 7187414.
15: Eichenberger-de Beer H. [Experience with diflorasone-diacetate-a new topical corticosteroid used in dermatological practice]. Schweiz Rundsch Med Prax. 1982 Aug 10;71(32):1266-8. German. PubMed PMID: 6752934.
16: Chiarenza A. [Results of the use of diflorasone diacetate ointment in dermatology]. G Ital Dermatol Venereol. 1982 May-Jun;117(3):XIX-XXII. Italian. PubMed PMID: 6764908.
17: Hersle K, Mobacken H. Once daily application of diflorasone diacetate ointment compared with betamethasone valerate ointment twice daily in patients with eczematous dermatoses. J Int Med Res. 1982;10(6):423-5. PubMed PMID: 7152081.
18: Leibsohn E. Comparison of diflorasone diacetate and betamethasone dipropionate ointment in the treatment of psoriasis. J Int Med Res. 1982;10(1):22-7. PubMed PMID: 7073809.
19: Squires DJ, Masson EL. An evaluation of once-daily applications of diflorasone diacetate in eczematous dermatoses. J Int Med Res. 1981;9(1):79-81. PubMed PMID: 7009258.
20: Turi JS, Danielson D, Woltersom JW. Effects of polyoxypropylene 15 stearyl ether and propylene glycol on percutaneous penetration rate of diflorasone diacetate. J Pharm Sci. 1979 Mar;68(3):275-80. PubMed PMID: 423113.
21: Wickrema Sinha AJ, Shaw SR, Weber DJ. Percutaneous absorption and excretion of tritium-labeled diflorasone diacetate, a new topical corticosteroid in the rat, monkey and man. J Invest Dermatol. 1978 Dec;71(6):372-7. PubMed PMID: 102707.
22: Bluefarb SM, Howard FM, Leibsohn E, Schlagel CA, Wexler L. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid. J Int Med Res. 1976;4(6):454-61. PubMed PMID: 800385.

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